molecular formula C11H9N3OS2 B5505514 3-amino-2-methyl-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one

3-amino-2-methyl-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B5505514
M. Wt: 263.3 g/mol
InChI Key: IHKGXUXEUBUAJG-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods used to synthesize the compound, including the starting materials, the type of reaction, and the conditions under which the reaction is carried out .


Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including the reactants, products, and conditions of the reaction .


Physical And Chemical Properties Analysis

This involves detailing properties such as the compound’s melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Dithieno[3,2-b2′,3′-d]thiophene (DTT): , a fused molecule derived from this compound, has gained attention in organic electronics. Researchers explore its applications in:

This privileged building block holds potential for material sciences and functional supramolecular chemistry .

Antitubercular Agents

Researchers have synthesized and evaluated various thieno[2,3-d]pyrimidin-4(3H)-ones, including our compound, against Mycobacteria. These efforts aim to develop novel antitubercular agents .

Synthesis of Novel Substituted Thieno[2,3-d]pyrimidine-4-carboxylic Acids

An efficient method based on Pd-catalyzed carbonylation yields novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids. These compounds find applications in liquid-phase combinatorial synthesis and beyond .

Safety and Hazards

This involves detailing any known hazards associated with the compound, such as toxicity, flammability, and environmental impact .

Future Directions

This involves discussing potential future research directions, such as new synthetic methods, applications, or theoretical studies .

properties

IUPAC Name

3-amino-2-methyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3OS2/c1-6-13-10-9(11(15)14(6)12)7(5-17-10)8-3-2-4-16-8/h2-5H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKGXUXEUBUAJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=CS2)C3=CC=CS3)C(=O)N1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-2-methyl-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one

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